2-chloro-N-cyclopropyl-5-sulfamoylbenzamide 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436669
InChI: InChI=1S/C10H11ClN2O3S/c11-9-4-3-7(17(12,15)16)5-8(9)10(14)13-6-1-2-6/h3-6H,1-2H2,(H,13,14)(H2,12,15,16)
SMILES: C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl
Molecular Formula: C10H11ClN2O3S
Molecular Weight: 274.72 g/mol

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

CAS No.:

Cat. No.: VC13436669

Molecular Formula: C10H11ClN2O3S

Molecular Weight: 274.72 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide -

Specification

Molecular Formula C10H11ClN2O3S
Molecular Weight 274.72 g/mol
IUPAC Name 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide
Standard InChI InChI=1S/C10H11ClN2O3S/c11-9-4-3-7(17(12,15)16)5-8(9)10(14)13-6-1-2-6/h3-6H,1-2H2,(H,13,14)(H2,12,15,16)
Standard InChI Key DHHUTDOFUSYVQR-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl
Canonical SMILES C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl

Introduction

Chemical and Structural Profile of 2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide

Molecular Characteristics

2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide is a sulfamoylbenzamide derivative with a molecular weight of 274.72 g/mol and the IUPAC name 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide. Its structure comprises a benzamide backbone substituted with a chlorine atom at position 2, a sulfamoyl group at position 5, and a cyclopropylamine moiety attached to the amide nitrogen (Figure 1). The compound’s SMILES representation is C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl, reflecting its stereochemical arrangement.

Table 1: Molecular properties of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂O₃S
Molecular Weight274.72 g/mol
IUPAC Name2-chloro-N-cyclopropyl-5-sulfamoylbenzamide
CAS Number1494964-49-6
SMILESC1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl

Synthesis and Structural Analogues

While detailed synthetic protocols for 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide remain proprietary, its synthesis likely follows established routes for sulfamoylbenzamides. A representative approach involves:

  • Sulfamoylation: Introducing the sulfamoyl group to a chlorobenzoic acid precursor using chlorosulfonic acid.

  • Amidation: Coupling the sulfamoylated intermediate with cyclopropylamine via carbodiimide-mediated reactions .

Structural analogues, such as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) and 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), share core benzamide features but differ in substituents, influencing their isoform selectivity .

Table 2: Comparative analysis of sulfamoylbenzamide derivatives

CompoundKey SubstituentsTarget h-NTPDaseIC₅₀ (μM)
2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide (4d)Cyclopropylamine, Cl, sulfamoylh-NTPDase2<1.0
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)Bromophenyl, morpholineh-NTPDase12.88 ± 0.13
2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)Cyclopropyl, carboxylic acidh-NTPDase80.28 ± 0.07

Pharmacological Activity and Mechanism of Action

Inhibition of Ectonucleotidases

2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide exhibits potent inhibition against human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes regulating extracellular nucleotide metabolism. Key findings include:

  • h-NTPDase2 Inhibition: Displays sub-micromolar IC₅₀ values, suggesting high affinity for this isoform .

  • Selectivity Profile: Demonstrates 10-fold greater selectivity for h-NTPDase2 over h-NTPDase1 and h-NTPDase3, attributed to its cyclopropyl group .

Molecular docking studies reveal that the cyclopropyl moiety forms hydrophobic interactions with Val⁴⁹⁶ and Phe⁴⁹⁷ residues in h-NTPDase2’s active site, while the sulfamoyl group hydrogen-bonds with Arg³⁹³ . These interactions stabilize the enzyme-inhibitor complex, reducing catalytic activity.

Therapeutic Implications

By modulating extracellular ATP/ADP ratios, 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide may influence pathways implicated in:

  • Thrombosis: h-NTPDase1 inhibition reduces platelet aggregation, suggesting antithrombotic potential .

  • Cancer: Overexpression of h-NTPDases in tumors promotes immunosuppression; inhibitors could enhance antitumor immunity .

Preclinical Development and Challenges

Pharmacokinetic Considerations

Despite promising in vitro activity, the compound’s pharmacokinetic profile remains uncharacterized. Key unknowns include:

  • Bioavailability: Sulfamoyl groups may enhance solubility but could limit blood-brain barrier penetration.

  • Metabolic Stability: Cyclopropyl rings often resist cytochrome P450 oxidation, potentially prolonging half-life.

Future Directions and Research Opportunities

Lead Optimization

  • Substituent Engineering: Replacing the chlorine atom with electron-withdrawing groups (e.g., CF₃) may enhance potency.

  • Prodrug Strategies: Esterification of the sulfamoyl group could improve oral absorption .

Target Expansion

Preliminary evidence suggests cross-reactivity with ribonucleotide reductase (RNR), a cancer target . Evaluating dual h-NTPDase/RNR inhibition may uncover synergistic anticancer effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator